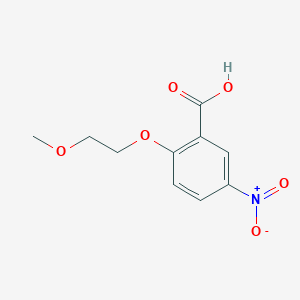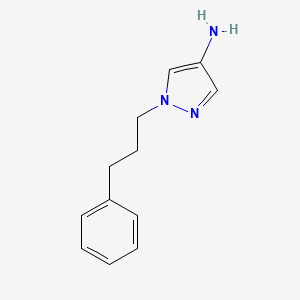
1-(3-Phenylpropyl)-1H-pyrazol-4-amine
Descripción general
Descripción
The compound “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms . The “3-Phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to a propyl group (a three-carbon chain)^ .
Synthesis Analysis
While specific synthesis methods for “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” are not available, similar compounds have been synthesized through various methods. For instance, 3-phenylpropanol has been produced in Escherichia coli through a retrobiosynthesis approach .Chemical Reactions Analysis
Amides, which might be a related group to your compound, are known to be relatively stable and undergo few nucleophilic acyl substitution reactions . They can be prepared by the reaction of an amine with an acid chloride .Aplicaciones Científicas De Investigación
- Natural Fragrance : 3-Phenyl-1-propanol possesses a pleasant balsamic odor character. It is used as a fragrance component in fresh flower compositions, such as lilac, hyacinth, and lily of the valley .
- Cosmetic Preservative : When combined with compounds like Heliotropin or Piperonal, it acts as a preservative in cosmetic products .
- 3-Phenyl-1-propanol exhibits antimicrobial activity against bacteria and molds. Researchers explore its potential as a natural antimicrobial agent .
- As a useful biochemical, 3-Phenyl-1-propanol finds applications in proteomics research. Scientists study its interactions with proteins and cellular processes .
Fragrance and Flavor Chemistry
Antimicrobial Properties
Proteomics Research
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” are not available, research into similar compounds continues to be an active area of study. For example, new derivatives of isoindoline-1,3-dione, which may share some structural similarities with your compound, are being developed .
Mecanismo De Acción
Target of Action
Related compounds such as phenylpropanolamine have been found to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors .
Mode of Action
It’s worth noting that phenylpropanolamine, a related compound, was found to induce norepinephrine release, thereby activating adrenergic receptors
Biochemical Pathways
A study on the biosynthesis of 3-phenylpropanol, a structurally similar compound, identified a novel pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .
Result of Action
A study found that sa4503, a sigma-1 receptor agonist with a similar structure, inhibited oxidative stress-induced neuronal death by downregulating the mapk/erk pathway .
Action Environment
It’s worth noting that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
1-(3-phenylpropyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAFILDPWLMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



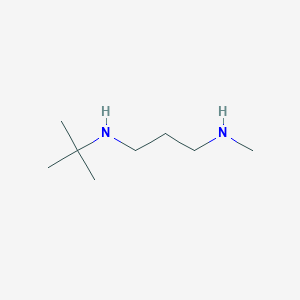

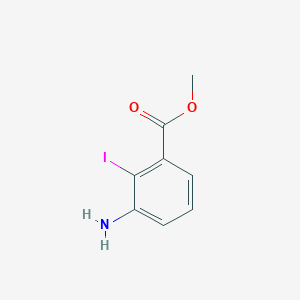
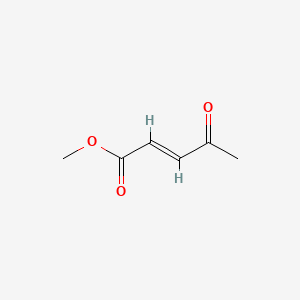
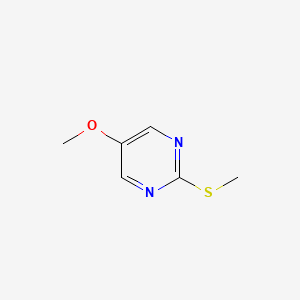
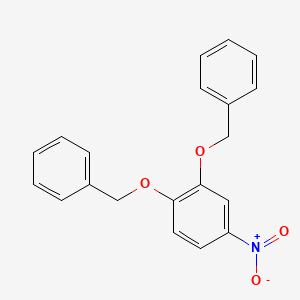



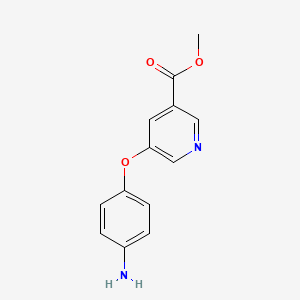
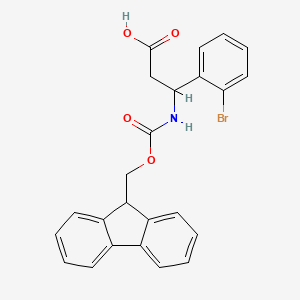
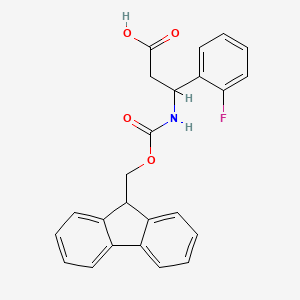
![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)
